

Echinocandin B biosynthetic gene cluster

Aspergillus nidulans

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Compound Focus: Echinocandin B

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The Ani Gene Cluster: Organization and Core Genes

The biosynthetic gene cluster for **Echinocandin B** (ECB), named the **ani cluster**, was identified in *Aspergillus nidulans* NRRL 8112 [1] [2]. This cluster is a continuous sequence of approximately **51 kilobases** [1] [3].

The table below summarizes the core genes within the *ani* cluster and their established or predicted functions in ECB biosynthesis [3]:

Gene	Function / Role in Biosynthesis
aniA	Nonribosomal peptide synthetase (NRPS); assembles the hexapeptide core [2] [3]
aniB	Predicted non-heme dioxygenase
aniC	Predicted non-heme dioxygenase
aniD	Predicted FAD-dependent monooxygenase
aniE	Predicted non-heme dioxygenase
aniF	Predicted acetyltransferase

Gene	Function / Role in Biosynthesis
aniF2	Predicted hydroxylase
aniG	Predicted transport protein
aniH	Cytochrome P450 monooxygenase
aniI	Acyl-AMP ligase; activates the linoleic acid side chain [2] [3]
aniJ	Pathway-specific transcription factor; positive regulator of the cluster [2]
aniK	Predicted hydroxylase
aniL	Predicted hydrolase

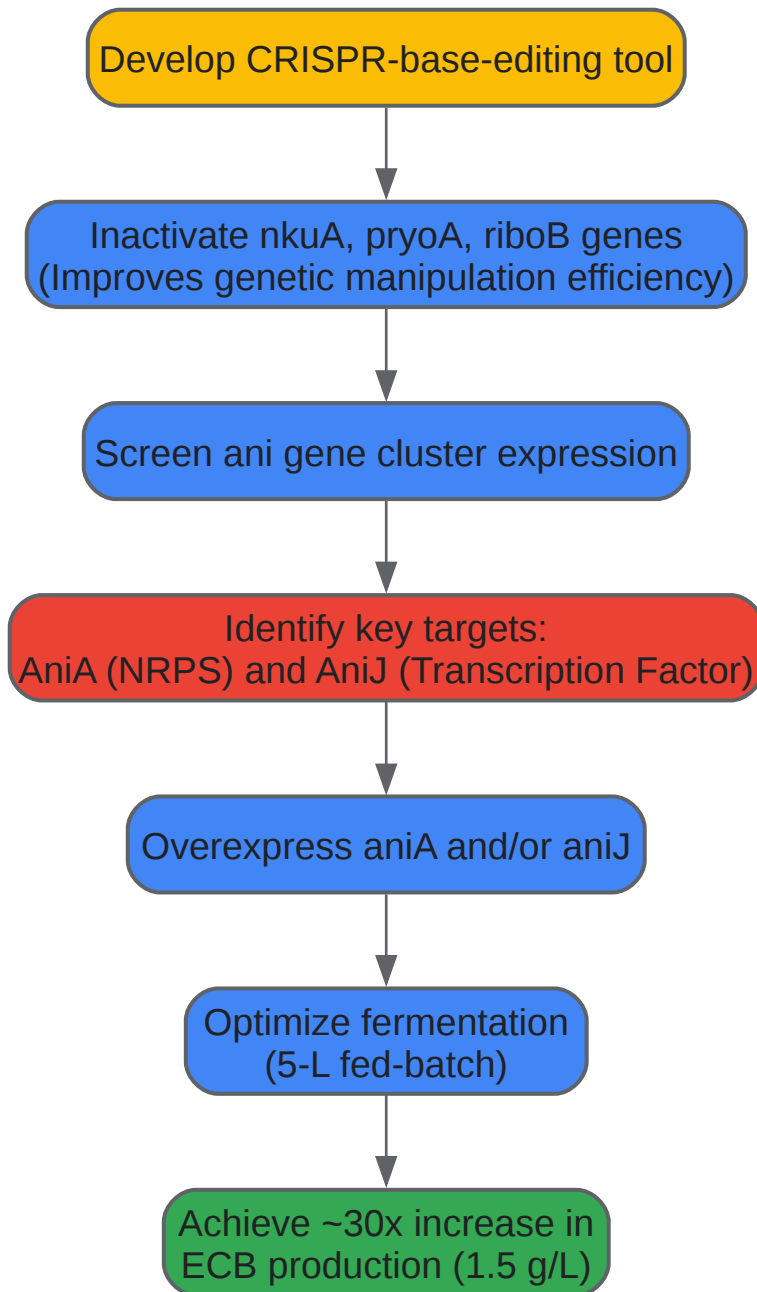
A note on species and nomenclature: Research has clarified that a previously reported "split cluster" (subclusters Ecd and Hty) in the closely related producer *Aspergillus pachycristatus* NRRL 11440 was likely an artifact of genome assembly. The functional cluster is, in fact, a single, continuous sequence highly similar to the *ani* cluster in *A. nidulans* [1] [4] [5].

Engineering for Enhanced ECB Production

Recent metabolic engineering efforts have identified key bottlenecks and developed tools to dramatically increase ECB yield in *A. nidulans* NRRL 8112.

- **Rate-Limiting Factors:** Systematic gene expression screening identified two crucial proteins: the NRPS **AniA** and the pathway-specific transcription factor **AniJ** [2].
- **Engineering Strategy:** Overexpression of **aniA** and/or **aniJ** has been shown to significantly boost ECB production [2].
- **Production Achievement:** Using engineered strains in a 5-L fed-batch fermentation process, researchers achieved an ECB titer of **1.5 g/L**, which represents an **approximately 30-fold increase** compared to the parent strain [6] [2] [7].

The following diagram illustrates the logical workflow of the engineering process that led to this enhanced production.



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*Workflow for engineering a high-yield ECB strain in *A. nidulans*.*

Detailed Experimental Protocols

The breakthroughs in ECB production were enabled by sophisticated genetic tools. Here is a detailed methodology for the key steps.

1. Establishing a Genetic Manipulation System via CRISPR-Base Editing [2]

- **Objective:** Efficiently inactivate genes that hinder homologous recombination (HR) in the wild-type strain.
- **Tool Construction:** A CRISPR-nCas9-based cytosine base editor (CBE) plasmid was assembled. This plasmid expresses:
 - A **tRNA-gRNA array** designed to target the *nkuA*, *pyroA*, and *riboB* genes.
 - The **cytidine deaminase enzyme** for base conversion.
 - A **hygromycin resistance gene (*hygR*)** for selection.
 - A half-*AMA1* sequence for autonomous plasmid replication in *Aspergillus*.
- **Transformation:** The constructed plasmid is transformed into *A. nidulans* NRRL 8112 protoplasts via polyethylene glycol (PEG)-mediated transformation.
- **Outcome:** Successful inactivation of *nkuA* (involved in non-homologous end joining) drastically improves HR efficiency, enabling precise genetic modifications.

2. In-vivo Plasmid Assembly for Gene Expression Screening [2]

- **Objective:** Rapidly construct overexpression plasmids for each gene in the *ani* cluster to identify key regulators.
- **Procedure:**
 - A linear DNA fragment containing half-*AMA1*-*hygR*-*Ptef1* is generated by fusion PCR.
 - Individual *ani* genes (e.g., *aniB* to *aniL*) are PCR-amplified from genomic DNA.
 - These two fragments, designed with 50 bp overlapping ends, are co-transformed into the engineered *A. nidulans* strain.
 - Inside the fungal cell, the fragments undergo homologous recombination to form a circular, self-replicating plasmid, driving the expression of the target *ani* gene under the strong *Ptef1* promoter.
- **Analysis:** Transformants are cultivated, and ECB production is analyzed to identify which overexpressed genes lead to a titer increase.

3. Promoter Replacement via Homologous Recombination [2]

- **Objective:** Stably integrate a strong promoter upstream of a target gene (e.g., *aniA* or *aniJ*) in the chromosome to achieve constitutive overexpression.
- **Procedure:**
 - A linear DNA fragment is assembled by fusion PCR. This fragment contains:
 - The strong *Ptef1* promoter.
 - A selectable marker gene (e.g., *riboB*).
 - Flanking sequences homologous to the 5' and 3' regions of the target gene's native locus.
 - This linear DNA fragment is transformed into the *A. nidulans* strain with an efficient HR system.

- Through homologous recombination, the native promoter of the target gene is replaced by the *Ptef1* promoter and the marker gene.
- Transformants are selected based on the new auxotrophy (e.g., riboflavin prototrophy), and successful promoter replacement is confirmed by colony PCR.

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